Methylprednisolone Impurity C

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

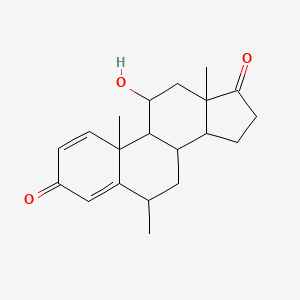

Methylprednisolone Impurity C is a useful research compound. Its molecular formula is C20H26O3 and its molecular weight is 314.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methylprednisolone Impurity C, identified by the CAS number 58636-50-3, is a significant compound in the context of pharmaceutical formulations, particularly those involving methylprednisolone acetate. Understanding its biological activity is crucial for ensuring safety and efficacy in therapeutic applications. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Profile

- Chemical Name : (6α,11β)-11,17-Dihydroxy-6-methyl-3,20-dioxopregna-1,4-dien-21-al

- Molecular Formula : C22H28O5

- Molecular Weight : 372.45 g/mol

- CAS Number : 58636-50-3

Biological Activity Overview

Methylprednisolone itself is a synthetic glucocorticoid used primarily for its anti-inflammatory and immunosuppressive properties. Impurities like this compound can influence the overall biological activity of the drug formulation. The following sections outline various aspects of its biological activity based on recent studies.

Anti-inflammatory Effects

Research has shown that methylprednisolone and its related compounds exhibit significant anti-inflammatory effects. A study examining the impact of methylprednisolone on COVID-19 patients highlighted its role in reducing inflammatory markers and improving clinical outcomes in severe cases . This is particularly relevant as impurities can modulate these effects.

| Study Parameter | Control Group | Methylprednisolone Group | P Value |

|---|---|---|---|

| Negative Conversion Time (days) | 20.06 ± 6.37 | 15.60 ± 5.93 | 0.0223 |

| Hospital Stay (days) | 24.67 ± 13.65 | 16.43 ± 7.00 | 0.2836 |

The results indicate that patients treated with methylprednisolone experienced a significant reduction in negative conversion time compared to controls, suggesting enhanced anti-inflammatory activity .

Impurity Profiling in Formulations

This compound is utilized in impurity profiling during the manufacturing of methylprednisolone acetate formulations. Regulatory guidelines necessitate rigorous monitoring of impurities to ensure patient safety and drug efficacy . The presence of impurities can alter pharmacokinetics and pharmacodynamics, emphasizing the need for thorough characterization.

Case Studies and Clinical Findings

Several case studies have illustrated the implications of impurities in clinical settings:

- COVID-19 Treatment Efficacy :

- Adverse Reactions Due to Impurities :

Scientific Research Applications

Quality Control in Pharmaceutical Production

Methylprednisolone Impurity C is primarily utilized in the quality control and quality assurance processes during the commercial production of methylprednisolone acetate and related formulations. Its role is crucial in monitoring impurity levels to ensure compliance with regulatory standards set by organizations such as the FDA and various pharmacopoeial guidelines.

- Impurity Profiling : The compound serves as a working standard or secondary reference standard for impurity profiling. This is essential for validating the purity of methylprednisolone formulations, as impurities can significantly affect the safety and efficacy of pharmaceutical products .

- Regulatory Compliance : The presence of impurities like this compound must be quantified according to specific limits and threshold values outlined in drug legislation. This ensures that pharmaceutical products meet safety and efficacy standards before reaching the market .

Research Applications

Research involving this compound extends into various clinical applications, particularly in understanding its effects alongside methylprednisolone in therapeutic contexts.

- Clinical Trials : Recent studies have investigated the adjunctive use of methylprednisolone (and by extension, its impurities) in treating conditions such as large-vessel occlusion stroke. Although this compound itself may not be directly tested, understanding its behavior helps elucidate the overall pharmacological profile of methylprednisolone .

- Pharmacokinetics and Pharmacodynamics : Studies analyzing the pharmacokinetics of methylprednisolone often include assessments of its impurities to understand how these compounds influence drug metabolism and action. For example, research has shown that impurities can alter the pharmacological effects and safety profiles of steroid treatments .

Case Study 1: Pediatric Inflammatory Bowel Disease Treatment

A case series investigated intraarterial administration of methylprednisolone in pediatric patients with inflammatory bowel disease (IBD). The study highlighted how understanding the full spectrum of methylprednisolone and its impurities can enhance treatment efficacy:

- Patient Demographics : Nine pediatric patients were treated with varying doses of methylprednisolone.

- Outcomes : Significant improvement was noted in disease scores post-treatment, demonstrating the potential benefits of tailored steroid administration .

Case Study 2: Stability Studies

Research has been conducted on the stability profiles of freeze-dried formulations containing methylprednisolone. This study focused on identifying degradation products, including this compound:

- Methodology : High-resolution mass spectrometry (HR-ESI-TOF) and NMR spectroscopy were employed to analyze degradation pathways.

- Findings : The study confirmed that temperature and light exposure significantly influenced the stability of methylprednisolone formulations, with impurities affecting overall product integrity .

Properties

IUPAC Name |

11-hydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O3/c1-11-8-13-14-4-5-17(23)20(14,3)10-16(22)18(13)19(2)7-6-12(21)9-15(11)19/h6-7,9,11,13-14,16,18,22H,4-5,8,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVJLVPVXJZGLPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC(=O)C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.